![molecular formula C19H23ClN2O B13402052 3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine is a complex organic compound with a unique structure that includes a chlorinated benzazepine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine.
Chlorination: Introduction of the chlorine atom is typically done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: The oxidation step to form the oxido group can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized benzazepine derivatives, while substitution reactions can produce a variety of substituted benzazepines.
Aplicaciones Científicas De Investigación
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the effects of benzazepine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can modulate the activity of its targets through binding interactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
- 3-Chloro-5-acetyliminodibenzyl
- 3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Uniqueness
What sets 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxido group, in particular, can significantly influence its reactivity and interactions with biological targets.
bbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C19H23ClN2O |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)12-5-13-22(23)18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
Clave InChI |
UIGJATGQVCHTIR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



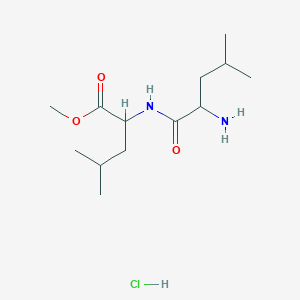
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
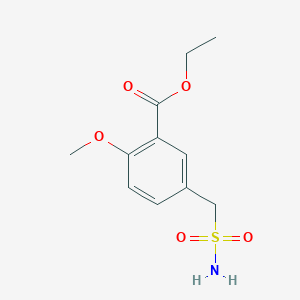

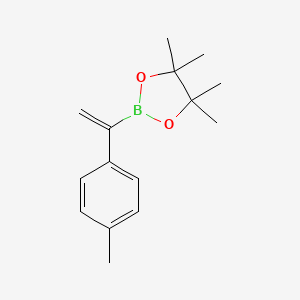

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
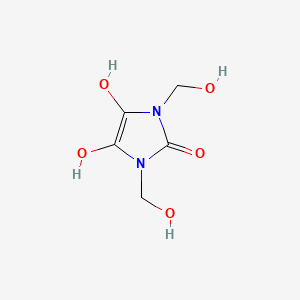
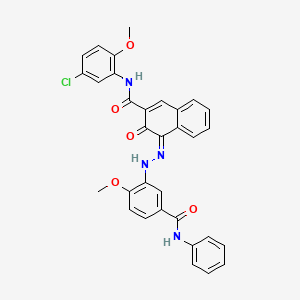
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
![2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402032.png)

